molecular formula C12H17NO2 B8609967 N-Methoxy-N-methyl-2-phenyl-isobutyramide

N-Methoxy-N-methyl-2-phenyl-isobutyramide

Cat. No.: B8609967
M. Wt: 207.27 g/mol
InChI Key: FILAUFUTWXLFNL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-phenyl-isobutyramide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-2-phenylpropanamide

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)13(3)15-4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

FILAUFUTWXLFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 2-methyl-2-phenyl-propionic acid (15.0 g, 91.2 mmol) in toluene (80 mL) and add, by dropwise addition over 5 minutes, thionyl chloride (15 mL, 206 mmol). Stir at room temperature overnight, add additional thionyl chloride (3 mL, 41.1 mmol) and heat to reflux for 1 hour. Remove excess thionyl chloride by azeotropic distillation with toluene (40 mL). Add toluene (20 mL) to the reaction mixture along with a solution of potassium carbonate (28.0 g, 203 mmol) in water (40 mL). Add, by dropwise addition, a solution of N,O-dimethylhydroxylamine hydrochloride (8.9 g, 91.2 mmol) in water (20 mL) without cooling and stir for 2 hours. Add tert-butylmethyl ether (75 mL) following by slow addition of aqueous HCl (2N, 75 mL) with vigorous stirring. Separate the organic layer and wash with aqueous HCl (2N, 75 mL), saturated sodium hydrogen carbonate (25 mL) and brine (50 mL). Dry the organic layer over (Na2SO4), filter, evaporate the filtrate in vacuo and purify by vacuum distillation to give 2-methyl-2-phenyl-propionic acid, N-methoxy-N-methylamide (18.0 g, 95%); bp 91-103° C./5 mm Hg. MS (CI, CH4) m/e 208 (M++1, 100), 119.
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
28 g
Type
reactant
Reaction Step Five
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.9 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Dissolve 2-methyl-2-phenyl-propionic acid (15.0 g, 91.2 mmol) in toluene (80 mL) and add, by dropwise addition over 5 minutes, thionyl chloride (15 mL, 206 mmol). Stir at room temperature overnight, add additional thionyl chloride (3 mL, 41.1 mmol) and heat to reflux for 1 hour. Remove excess thionyl chloride by azeotropic distillation with toluene (40 mL). Add toluene (20 mL) to the reaction mixture along with a solution of potassium carbonate (28.0 g, 203 mmol) in aster (40 mL). Add, by dropwise addition, a solution of N,O-dimethylhydroxylamine hydrochloride (8.9 g, 91.2 mmol) in cater (20 mL) without cooling and stir for 2 hours. Add tert-butylmethyl ether (75 mL) following by slow addition of aqueous HCl (2N, 75 mL) with vigorous stirring. Separate the organic layer and wash with aqueous HCl (2N. 75 mL), saturated sodium hydrogen carbonate (25 mL) and brine (50 mL). Dry the organic layer over (Na2SO4), filter, evaporate the filtrate in vacuo and purify by vacuum distillation to give 2-methyl-2-phenyl-propionic acid. N-methoxy-N-methylamide (18.0 g, 95%): by 91-103° C./5 mm Hg. MS (CI, CH4) m/e 208 (M++1, 100), 119.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.9 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six

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